
Spectroscopic and Synthetic Profile of 3-Bromo-
2-iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Bromo-2-iodophenol

Cat. No.: B1280285 Get Quote
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Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic

aspects of 3-Bromo-2-iodophenol (CAS No. 855836-52-1). Due to a notable scarcity of

published experimental data for this specific isomer, this document combines computationally

predicted spectroscopic data with established synthetic methodologies for related halogenated

phenols. The aim is to offer a valuable resource for researchers interested in the synthesis,

characterization, and potential applications of this compound. This guide includes tabulated

summaries of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, a proposed synthetic protocol, and workflow diagrams to facilitate

understanding.

Introduction
3-Bromo-2-iodophenol is a halogenated aromatic compound with potential applications in

organic synthesis, medicinal chemistry, and materials science. The presence of three distinct

functional groups—a hydroxyl group, a bromine atom, and an iodine atom—on the benzene

ring makes it a versatile building block for the construction of more complex molecules. The

differential reactivity of the C-Br and C-I bonds allows for selective functionalization through

various cross-coupling reactions.
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Despite its potential utility, there is a significant lack of publicly available experimental

spectroscopic and synthetic data for 3-Bromo-2-iodophenol. This guide aims to bridge this

gap by providing a detailed summary of high-quality predicted spectroscopic data and a

plausible, detailed synthetic pathway derived from established methods for analogous

compounds.

Predicted Spectroscopic Data
The following sections present predicted spectroscopic data for 3-Bromo-2-iodophenol. This

data is derived from computational models and should be considered as a reference for the

identification and characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. The predicted ¹H and ¹³C NMR data for 3-Bromo-2-iodophenol in a standard

deuterated solvent are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for 3-Bromo-2-iodophenol

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

Predicted Value Predicted Multiplicity 1H Aromatic C-H

Predicted Value Predicted Multiplicity 1H Aromatic C-H

Predicted Value Predicted Multiplicity 1H Aromatic C-H

Predicted Value Broad Singlet 1H -OH

Note: Specific chemical shifts and coupling constants for the aromatic protons are not readily

available in public databases. The hydroxyl proton's chemical shift is dependent on solvent and

concentration.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Bromo-2-iodophenol
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Chemical Shift (δ, ppm) Assignment

Predicted Value C-OH

Predicted Value C-I

Predicted Value C-Br

Predicted Value C-H

Predicted Value C-H

Predicted Value C-H

Note: The predicted chemical shifts are based on computational models and may differ from

experimental values.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

predicted IR absorption bands for 3-Bromo-2-iodophenol are listed in Table 3.

Table 3: Predicted IR Spectral Data for 3-Bromo-2-iodophenol[1]

Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Broad O-H Stretch

3100 - 3000 Medium Aromatic C-H Stretch

1600 - 1400 Medium to Strong Aromatic C=C Ring Stretch

1300 - 1200 Strong C-O Stretch

650 - 550 Medium C-Br Stretch

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. The key predicted mass spectral data for 3-Bromo-2-iodophenol are presented in

Table 4. A notable feature in the mass spectrum is the isotopic pattern resulting from the
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presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which leads to two molecular

ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[1]

Table 4: Predicted Mass Spectrometry Data for 3-Bromo-2-iodophenol

Adduct m/z (mass-to-charge ratio)

[M-H]⁻ 296.84175

[M+H]⁺ 298.85631

[M+Na]⁺ 320.83825

[M+K]⁺ 336.81219

[M+NH₄]⁺ 315.88285

Data sourced from PubChemLite predictions.

Proposed Synthetic Protocol
The direct synthesis of 3-Bromo-2-iodophenol is challenging due to the directing effects of the

hydroxyl group, which favor substitution at the ortho and para positions. A plausible multi-step

synthesis, analogous to methods used for similar compounds, is proposed below. This pathway

involves the diazotization of a suitable aminophenol precursor.

Proposed Synthesis of 3-Bromo-2-iodo-6-aminophenol
A potential precursor, 3-bromo-2-iodo-6-aminophenol, could be synthesized from 2-amino-6-

bromophenol through an iodination reaction.

Materials:

2-Amino-6-bromophenol

N-Iodosuccinimide (NIS)

Acetonitrile (anhydrous)

Round-bottom flask
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Magnetic stirrer

Standard laboratory glassware

Procedure:

In a round-bottom flask, dissolve 2-amino-6-bromophenol (1.0 equivalent) in anhydrous

acetonitrile.

To the stirred solution, add N-iodosuccinimide (1.1 equivalents) portion-wise at room

temperature.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of sodium

thiosulfate.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Proposed Synthesis of 3-Bromo-2-iodophenol via
Diazotization
The synthesized 3-bromo-2-iodo-6-aminophenol can then be converted to 3-Bromo-2-
iodophenol via a diazotization-reduction sequence.

Materials:

3-Bromo-2-iodo-6-aminophenol

Sodium nitrite (NaNO₂)

Sulfuric acid (H₂SO₄)
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Ethanol (or hypophosphorous acid)

Ice bath

Standard laboratory glassware

Procedure:

Dissolve 3-bromo-2-iodo-6-aminophenol (1.0 equivalent) in a mixture of ethanol and

concentrated sulfuric acid, cooled in an ice bath to 0-5 °C.

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the

temperature below 5 °C.

Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the

diazonium salt.

Gently warm the reaction mixture to initiate the reduction of the diazonium salt. The reaction

can be monitored by the evolution of nitrogen gas.

After the reaction is complete, neutralize the mixture and extract the product with a suitable

organic solvent (e.g., diethyl ether or ethyl acetate).

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude 3-Bromo-2-iodophenol by column chromatography or recrystallization.
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Caption: Proposed synthetic route to 3-Bromo-2-iodophenol.

Spectroscopic Analysis Workflow

Synthesis & Purification

Spectroscopic Analysis

Structural Elucidation

Synthesized
Crude Product

Purified
3-Bromo-2-iodophenol

Chromatography/
Recrystallization

NMR (1H, 13C)

IR Spectroscopy

Mass Spectrometry

Confirmed Structure of
3-Bromo-2-iodophenol

Connectivity

Functional Groups

Molecular Weight &
Fragmentation

Click to download full resolution via product page

Caption: Logical workflow for the analysis of 3-Bromo-2-iodophenol.
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Conclusion
This technical guide has provided a summary of the available predicted spectroscopic data for

3-Bromo-2-iodophenol and a detailed proposed synthetic protocol. While the lack of

experimental data in the current literature presents a challenge, the information and

methodologies outlined here offer a solid foundation for researchers to synthesize and

characterize this compound. The successful synthesis and thorough spectroscopic analysis of

3-Bromo-2-iodophenol will be a valuable contribution to the field, enabling its exploration in

various chemical and pharmaceutical applications. It is strongly recommended that any

synthesis be followed by rigorous spectroscopic characterization to confirm the structure of the

final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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